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Compound Name:
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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-methyl-4-nitro-1-
phenoxybenzene, a member of the nitrodiphenyl ether class of compounds. While specific
experimental data for this particular molecule is limited in publicly accessible literature, this
document synthesizes available information, draws logical conclusions from analogous
structures, and proposes experimental pathways based on established chemical principles.
This guide is intended to serve as a foundational resource for researchers interested in the
synthesis, characterization, and potential applications of this and related compounds.

Molecular Profile and Physicochemical Properties

2-Methyl-4-nitro-1-phenoxybenzene is an aromatic compound characterized by a phenoxy
group and a nitro group attached to a toluene backbone. Understanding its fundamental
properties is the first step in any research endeavor.

Structural and Molecular Data

The structural isomer primarily addressed in this guide is 2-methyl-4-nitro-1-phenoxybenzene,
due to the greater availability of data for this compound compared to its isomer, 2-methyl-1-
nitro-4-phenoxybenzene.
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Property Value Source

2-methyl-4-nitro-1-

IUPAC Name [1]
phenoxybenzene
3-methyl-4-
Synonyms ] [1]
phenoxynitrobenzene
CAS Number 171349-95-4 [1]
Molecular Formula C13H11NOs [1]
Molecular Weight 229.23 g/mol [1]

_ CC1=C(C=CC(=C1)
Canonical SMILES [1]
[O-])OC2=CC=CC=C2

A related isomer, 2-methyl-1-nitro-4-phenoxybenzene, is also known and has the CAS
number 112880-83-8. Researchers should be careful to distinguish between these two
isomers.

Computed Physicochemical Properties

Experimental data on the physical properties of 2-methyl-4-nitro-1-phenoxybenzene are not
readily available. The following table presents computed properties that can serve as estimates
for experimental design.

Property Computed Value Source
XLogP3 3.6 [1]
Topological Polar Surface Area  55.1 A2 [1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor
Count

Rotatable Bond Count 2
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Synthesis and Purification

The synthesis of 2-methyl-4-nitro-1-phenoxybenzene can be logically approached through the
formation of the ether linkage, a common strategy for diphenyl ethers. The Ullmann
condensation is a well-established and appropriate method for this transformation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available
materials. The first step is the synthesis of the key precursor, 2-methyl-4-nitrophenol, followed
by the formation of the diaryl ether via an Ullmann condensation.

Nitration & Hydroxylation
Toluene (multi-step) P> 2-Methyl-4-nitrophenol Ullmann Condensation
Vs

| -
| ;l 2—Methyl—4—nitro—l—phenoxybenzena

Galobenzene (e.g., Bromobenzene)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-methyl-4-nitro-1-phenoxybenzene.

Experimental Protocol: Synthesis of 2-Methyl-4-
nitrophenol (Precursor)

This synthesis is based on established procedures for the nitration of substituted phenols.
Step 1: Nitration of o-cresol

 In aflask equipped with a magnetic stirrer and cooled in an ice bath, slowly add o-cresol to a
solution of concentrated sulfuric acid.

e Maintain the temperature below 10°C while slowly adding a nitrating mixture of concentrated
nitric acid and concentrated sulfuric acid.
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 After the addition is complete, allow the reaction to stir at room temperature for several
hours.

» Pour the reaction mixture over crushed ice to precipitate the product.

« Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like
ethanol to yield 2-methyl-4-nitrophenol.

Experimental Protocol: Ullmann Condensation

This is a proposed protocol for the synthesis of the target compound.
Step 2: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

e To areaction vessel, add 2-methyl-4-nitrophenol, a halobenzene (e.g., bromobenzene or
iodobenzene), a copper(l) catalyst (e.g., Cul), a ligand (e.g., 1,10-phenanthroline), and a
base (e.g., potassium carbonate).

e Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl
sulfoxide (DMSO).

e Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature
typically ranging from 120 to 160°C.

e Monitor the reaction progress using thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture and partition it between water and an organic
solvent like ethyl acetate.

e Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-4-
nitro-1-phenoxybenzene.

Analytical Characterization
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Thorough characterization is essential to confirm the identity and purity of the synthesized
compound. The following are predicted spectroscopic data based on the structure of 2-methyl-
4-nitro-1-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both rings and a singlet for the methyl group. The protons on the nitro-substituted
ring will be downfield due to the electron-withdrawing effect of the nitro group. Protons ortho
to the nitro group will appear as a doublet, while the proton between the methyl and phenoxy
groups will be a singlet. The protons on the phenoxy ring will show a complex multiplet
pattern.

e 13C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the
carbon atoms in the molecule. The carbon attached to the nitro group will be significantly
deshielded and appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected
peaks include:

e ~3100-3000 cm~1: C-H stretching of the aromatic rings.

e ~1590 and 1490 cm~%: C=C stretching of the aromatic rings.

e ~1520 and 1340 cm~1: Asymmetric and symmetric stretching of the nitro group (NO2).
e ~1240 cm~1; Asymmetric C-O-C stretching of the diaryl ether.

e ~1040 cm~1; Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

o Electron lonization (EI-MS): The molecular ion peak (M*) should be observed at m/z = 229.
Fragmentation patterns may include the loss of the nitro group (NO2) and cleavage of the
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ether bond.

o High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the
molecular ion, confirming the elemental composition. For C13H11NOs, the expected exact
mass is approximately 229.0739.[1]

Potential Applications and Research Directions

While specific applications for 2-methyl-4-nitro-1-phenoxybenzene have not been extensively
reported, the broader class of nitrodiphenyl ethers has been investigated for several uses.

2-Methyl-4-nitro-1-phenoxybenzene

Herbicide Development

Protoporphyrinogen Oxidase Inhibition

Pharmaceutical Scaffolding

Hypoxia-Activated Prodrugs Fluorescent Probes for Hypoxia Imaging

Polymer Synthesis Monomer

Click to download full resolution via product page
Caption: Potential research applications for 2-methyl-4-nitro-1-phenoxybenzene.

o Agrochemicals: Many nitrodiphenyl ethers are known to have herbicidal activity. They often
act by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of
phototoxic intermediates in plants. Research could be conducted to evaluate the herbicidal
properties of 2-methyl-4-nitro-1-phenoxybenzene.

» Drug Development: The nitroaromatic scaffold is a key feature in some bioreductive drugs.
These compounds are often non-toxic until the nitro group is reduced in the hypoxic (low
oxygen) environments characteristic of solid tumors. This makes them attractive candidates
for targeted cancer therapies. The unique substitution pattern of 2-methyl-4-nitro-1-
phenoxybenzene could be explored in the design of novel hypoxia-activated prodrugs.
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e Fluorescent Probes: The reduction of a nitro group to an amine can lead to a significant
change in the fluorescence properties of a molecule. This principle has been used to develop
fluorescent probes for imaging hypoxic tissues, which is valuable in cancer diagnosis and
monitoring treatment response.

o Materials Science: The rigid structure and potential for further functionalization make this
compound a candidate as a monomer or building block in the synthesis of specialty polymers
with unique thermal or optical properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-methyl-4-nitro-1-phenoxybenzene is not widely
available. However, based on the known hazards of related nitrodiphenyl ethers, the following
precautions are recommended:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.

¢ Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of any dust or vapors.

¢ In case of Contact:

o Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical
attention.

o Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.

Conclusion

2-Methyl-4-nitro-1-phenoxybenzene represents an interesting chemical entity with potential for
further investigation in various scientific fields. This guide has provided a framework for its
synthesis, proposed methods for its characterization, and outlined potential areas of application
based on the known properties of the nitrodiphenyl ether class. It is our hope that this
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document will serve as a valuable starting point for researchers and stimulate further
exploration into the properties and uses of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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